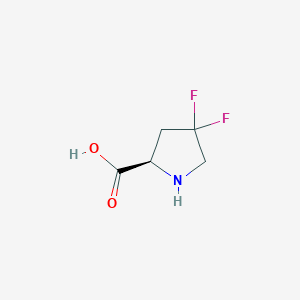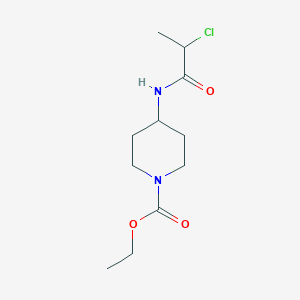
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidinecarboxylates It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate chlorinated acylating agents. One common method involves the acylation of ethyl 4-aminopiperidine-1-carboxylate with 2-chloropropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanamido group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester and amide functionalities can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Hydrolysis: Formation of ethyl 4-aminopiperidine-1-carboxylate and 2-chloropropanoic acid.
Reduction: Formation of ethyl 4-(2-hydroxypropanamido)piperidine-1-carboxylate.
科学研究应用
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential as a building block in the design of bioactive molecules.
Medicine: Explored for its potential pharmacological properties, including its use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate is not well-documented. it is likely to interact with biological targets through its amide and ester functionalities. These groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
相似化合物的比较
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate can be compared with other piperidinecarboxylates and related compounds:
Ethyl 4-aminopiperidine-1-carboxylate: Lacks the chloropropanamido group, making it less reactive in substitution reactions.
Ethyl 4-(2-chloroacetamido)piperidine-1-carboxylate: Similar structure but with a chloroacetamido group instead of chloropropanamido, which may affect its reactivity and biological activity.
Ethyl 4-(2-bromoacetamido)piperidine-1-carboxylate: Contains a bromoacetamido group, which can undergo different substitution reactions compared to the chloro derivative.
This compound stands out due to its specific chloropropanamido group, which imparts unique reactivity and potential biological activity.
属性
分子式 |
C11H19ClN2O3 |
|---|---|
分子量 |
262.73 g/mol |
IUPAC 名称 |
ethyl 4-(2-chloropropanoylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19ClN2O3/c1-3-17-11(16)14-6-4-9(5-7-14)13-10(15)8(2)12/h8-9H,3-7H2,1-2H3,(H,13,15) |
InChI 键 |
LUCWIXIGXAKJCL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
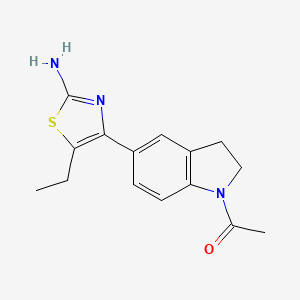
![2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid](/img/structure/B12316063.png)
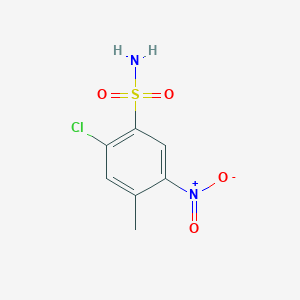
![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)
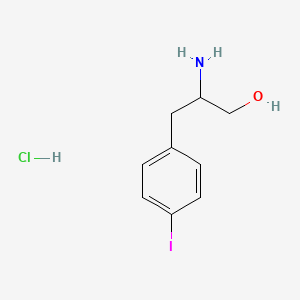





![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)

